

Check Availability & Pricing

An In-depth Technical Guide to the Off-Target Effects of 1G244

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9), two serine proteases with emerging roles in immune regulation and oncology. While its on-target activity holds therapeutic promise, a thorough understanding of its off-target effects is crucial for its safe and effective development as a therapeutic agent. This technical guide provides a comprehensive overview of the known off-target effects of **1G244**, detailing the underlying molecular mechanisms, summarizing key experimental findings, and providing detailed experimental protocols. This document is intended to serve as a critical resource for researchers and drug development professionals working with or considering **1G244** and other DPP8/9 inhibitors.

Introduction

1G244 was developed as a potent and selective inhibitor of DPP8 and DPP9, with significantly lower activity against other dipeptidyl peptidases such as DPP4.[1] The on-target inhibition of DPP8 and DPP9 has been shown to have anti-tumor effects, particularly in hematological malignancies.[2] However, like many small molecule inhibitors, **1G244** exhibits off-target activities that can lead to dose-limiting toxicities. Understanding these off-target effects is paramount for predicting potential adverse events in preclinical and clinical settings and for guiding the development of more selective second-generation inhibitors. This guide will delve



into the known off-target pharmacology of **1G244**, with a focus on its concentration-dependent induction of distinct cell death pathways: pyroptosis and apoptosis.

On-Target and Off-Target Profile of 1G244

While **1G244** is highly selective for DPP8 and DPP9 over other DPP family members, a comprehensive, unbiased screen of its broader off-target profile (e.g., kinome-wide scan, cellular thermal shift assay (CETSA), or affinity purification-mass spectrometry (AP-MS)) is not publicly available. The known off-target effects are primarily dose-dependent and are mediated by the activation of distinct cell death signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and off-target activities of **1G244**.

Target	IC50 (nM)	Assay Type	Reference
DPP8	12 - 14	Enzymatic Assay	[3][4]
DPP9	53 - 84	Enzymatic Assay	[3][4]
DPP4	>100,000	Enzymatic Assay	[1]
FAP	>100,000	Enzymatic Assay	[4]
DPP2	>100,000	Enzymatic Assay	[4]

Table 1: On-Target and Selectivity Profile of **1G244**. This table presents the half-maximal inhibitory concentration (IC50) values of **1G244** against its primary targets, DPP8 and DPP9, as well as its selectivity against other dipeptidyl peptidases.



Cell Line	Treatment Condition	Effect	Reference
Multiple Myeloma (MM.1S)	10 μM 1G244, 24h	Induction of cleaved caspase-3	[2]
Multiple Myeloma (MM.1S)	100 μM 1G244, 6h	Enhanced induction of cleaved caspase-3	[2]
Multiple Myeloma (MM.1S)	1-100 μM 1G244	Detection of cleaved GSDMD	[2]

Table 2: Cellular Off-Target Effects of **1G244**. This table summarizes the observed cellular effects of **1G244** treatment in a multiple myeloma cell line, highlighting the induction of markers for both apoptosis and pyroptosis.



Species	Dose	Route of Administrat ion	Dosing Frequency	Observed Toxicity	Reference
Mice (NSG)	30 mg/kg	Subcutaneou s	Once a week	No obvious clinical symptoms	[1]
Mice (NSG)	30, 60, 150 mg/kg	Subcutaneou s	Once a week	Dose- dependent weight loss	[2]
Rats (Sprague- Dawley)	Not specified (high doses)	Intravenous	Daily	Cyanosis, thrombocytop enia, splenomegaly , reticulocytope nia	[1]
Rats (Sprague- Dawley)	Not specified	Intravenous	Daily for 14 days	No significant toxicological symptoms; blood and serum chemistry within normal ranges	[1]

Table 3: In Vivo Toxicology Summary of **1G244**. This table provides a summary of the in vivo toxicological findings for **1G244** in different preclinical models, illustrating the dose- and species-dependent nature of its toxicity.

Signaling Pathways Implicated in 1G244 Off-Target Effects

The off-target effects of **1G244** are primarily linked to the induction of two distinct programmed cell death pathways: pyroptosis and apoptosis. The choice between these pathways appears to

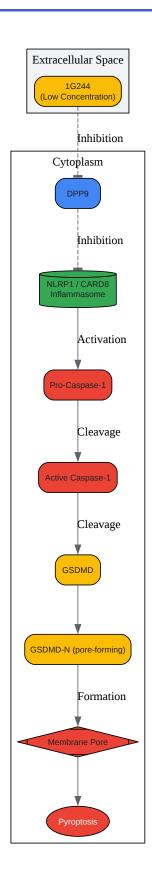


be concentration-dependent.

Low-Concentration 1G244: DPP9 Inhibition and NLRP1/CARD8 Inflammasome-Mediated Pyroptosis

At lower concentrations, **1G244** preferentially inhibits DPP9, leading to the activation of the NLRP1 and CARD8 inflammasomes.[2] This activation results in the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to lytic cell death known as pyroptosis.[2]





Click to download full resolution via product page

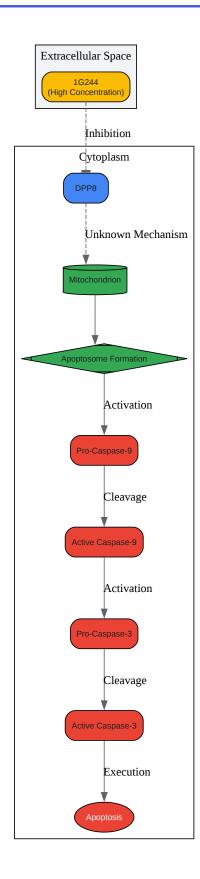
Caption: Low-concentration **1G244** induces pyroptosis via DPP9 inhibition.



High-Concentration 1G244: DPP8 Inhibition and Caspase-3-Mediated Apoptosis

At higher concentrations, **1G244**'s inhibitory activity extends more significantly to DPP8. Inhibition of DPP8 by high-dose **1G244** triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-3.[2] Activated caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.





Click to download full resolution via product page

Caption: High-concentration **1G244** induces apoptosis via DPP8 inhibition.



Experimental Protocols

This section provides an overview of the methodologies used to characterize the off-target effects of **1G244**.

In Vitro Off-Target Identification

This protocol is designed to detect the cleavage of caspase-3 and GSDMD, which are respective markers for apoptosis and pyroptosis.

Workflow Diagram:



Click to download full resolution via product page

Caption: Western blot workflow for detecting apoptosis and pyroptosis markers.

Methodology:

- Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of 1G244 (e.g., 1-100 μM) or vehicle control for specified time points (e.g., 6, 24, 48 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 or the N-terminal fragment of cleaved GSDMD overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Toxicology Assessment

This protocol outlines a general procedure for assessing the in vivo toxicity of **1G244** in a rodent model.

Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for in vivo toxicology assessment of **1G244**.

Methodology:

- Animal Model: Use appropriate rodent models, such as NSG mice or Sprague-Dawley rats.
- Acclimation and Grouping: Acclimate animals to the facility for at least one week and randomize them into treatment and control groups.
- Dosing: Administer 1G244 via the intended clinical route (e.g., subcutaneous or intravenous injection) at various dose levels. A vehicle control group should be included.
- Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.



- Body Weight: Measure the body weight of each animal at least weekly.
- Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy.
- Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis.
- Histopathology: Collect major organs and tissues, fix them in formalin, and process them for histopathological examination by a veterinary pathologist.

Discussion and Future Directions

The available data indicate that **1G244**, while a potent and selective DPP8/9 inhibitor, exhibits significant off-target effects that are concentration-dependent and lead to distinct forms of programmed cell death. The induction of pyroptosis at lower concentrations and apoptosis at higher concentrations highlights a complex off-target pharmacology that needs to be carefully considered in its therapeutic development. The in vivo toxicity, particularly the dose-dependent weight loss in mice and severe toxicity at high doses in rats, underscores the narrow therapeutic window of this compound.

A critical gap in the current understanding of **1G244**'s off-target profile is the lack of a comprehensive, unbiased screening against a broad panel of kinases and other cellular proteins. Such studies are essential to identify any additional off-target interactions that may contribute to its toxicity or reveal novel therapeutic opportunities. Future research should therefore focus on:

- Comprehensive Off-Target Profiling: Conducting kinome-wide screening and proteome-wide target engagement studies (e.g., CETSA, AP-MS) to create a complete off-target landscape for 1G244.
- Detailed Toxicological Studies: Performing more detailed in vivo toxicology studies that include comprehensive clinical pathology and histopathology to better understand the organspecific toxicities.
- Structure-Activity Relationship (SAR) Studies: Utilizing the knowledge of its on- and off-target activities to guide the design of next-generation DPP8/9 inhibitors with improved safety profiles.



Conclusion

1G244 is a valuable research tool for probing the biology of DPP8 and DPP9. However, its off-target effects, leading to pyroptosis and apoptosis, and its associated in vivo toxicities, present significant challenges for its clinical translation. A thorough understanding of these off-target activities, as detailed in this guide, is essential for any researcher or drug developer working with this compound. Further investigation into its complete off-target profile is warranted to fully characterize its safety and potential for therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe 1G244 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Off-Target Effects of 1G244]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604936#exploring-the-off-target-effects-of-1g244]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com